4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(2-Methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, followed by Suzuki cross-couplings with various boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazolo[3,4-b]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for electrophilic cyclization, palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions are typically substituted pyrazolo[3,4-b]pyridines with diverse functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its anticancer properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as tubulin. It inhibits microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and apoptosis of cancer cells . This mechanism is similar to that of other known anticancer agents that target tubulin.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure and have been studied for their antiproliferative activity.
Pyrazoloquinolines: These compounds also exhibit significant biological activities and share structural similarities with pyrazolo[3,4-b]pyridines.
Uniqueness
4-(2-Methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C25H21N3O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C25H21N3O2/c1-30-21-15-9-8-14-19(21)20-16-22(29)26-25-23(20)24(17-10-4-2-5-11-17)27-28(25)18-12-6-3-7-13-18/h2-15,20H,16H2,1H3,(H,26,29) |
InChI Key |
WDTDVACPFHFYNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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